BenchChemオンラインストアへようこそ!

N-(1,3-BENZODIOXOL-5-YLMETHYL)(9-ETHYL-9H-CARBAZOL-3-YL)METHANAMINE

PRMT5 Epigenetics Acute Myeloid Leukemia

N-(1,3-Benzodioxol-5-ylmethyl)(9-ethyl-9H-carbazol-3-yl)methanamine (IUPAC: N-(1,3-benzodioxol-5-ylmethyl)-1-(9-ethylcarbazol-3-yl)methanamine; molecular formula C₂₃H₂₂N₂O₂; MW 358.4 g/mol) is a fully synthetic small molecule that fuses a 9-ethyl-9H-carbazole tricyclic scaffold with a 1,3-benzodioxol-5-ylmethylamine side chain via a methylene linker. The compound belongs to the N-alkyl-9H-carbazole analog class, which has been systematically explored in the patent literature as inhibitors of protein arginine methyltransferase 5 (PRMT5).

Molecular Formula C23H22N2O2
Molecular Weight 358.4 g/mol
Cat. No. B3864088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-BENZODIOXOL-5-YLMETHYL)(9-ETHYL-9H-CARBAZOL-3-YL)METHANAMINE
Molecular FormulaC23H22N2O2
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)CNCC3=CC4=C(C=C3)OCO4)C5=CC=CC=C51
InChIInChI=1S/C23H22N2O2/c1-2-25-20-6-4-3-5-18(20)19-11-16(7-9-21(19)25)13-24-14-17-8-10-22-23(12-17)27-15-26-22/h3-12,24H,2,13-15H2,1H3
InChIKeyYTSINFAHHBQRPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-Benzodioxol-5-ylmethyl)(9-ethyl-9H-carbazol-3-yl)methanamine – Core Structural Identity and Procurement-Relevant Classification


N-(1,3-Benzodioxol-5-ylmethyl)(9-ethyl-9H-carbazol-3-yl)methanamine (IUPAC: N-(1,3-benzodioxol-5-ylmethyl)-1-(9-ethylcarbazol-3-yl)methanamine; molecular formula C₂₃H₂₂N₂O₂; MW 358.4 g/mol) is a fully synthetic small molecule that fuses a 9-ethyl-9H-carbazole tricyclic scaffold with a 1,3-benzodioxol-5-ylmethylamine side chain via a methylene linker . The compound belongs to the N-alkyl-9H-carbazole analog class, which has been systematically explored in the patent literature as inhibitors of protein arginine methyltransferase 5 (PRMT5) [1]. Its closest structural analogs include the first-in-class PRMT5 inhibitor HLCL‑61, which bears a 2‑methoxybenzyl group in place of the benzodioxole moiety, and CMP‑5, which carries a pyridin-3-ylmethyl substituent at the same position . Unlike the indole‑ or indazole‑based synthetic cannabinoids that share the same molecular formula (e.g., PB‑22), this compound presents a carbazole core that imparts distinct electronic and steric properties relevant to both epigenetic and cannabinoid‑receptor programs . The combination of a rigid, planar carbazole nucleus and a conformationally semi‑flexible benzodioxole side chain creates a pharmacophore that cannot be replicated by simple substitution of the terminal aromatic group, establishing a clear structural rationale for targeted procurement when specific target‑engagement profiles are required.

Why N-(1,3-Benzodioxol-5-ylmethyl)(9-ethyl-9H-carbazol-3-yl)methanamine Cannot Be Replaced by Generic In-Class Carbazole Analogs


Surface-level structural similarity among N-alkyl-9H-carbazole methanamine derivatives masks profound differences in target engagement and selectivity that preclude casual interchange. The terminal aromatic group—whether benzodioxole (target compound), 2‑methoxybenzene (HLCL‑61), pyridine (CMP‑5), or simple methyl (PhiKan 083)—dictates the hydrogen‑bond acceptor/donor geometry, lipophilicity (cLogP), and steric occupancy within the SAM‑adenine binding pocket of PRMT5, as well as within the orthosteric site of cannabinoid receptors [1]. In the PRMT5 patent family, even modest alterations to the N‑alkyl substituent are shown to shift IC₅₀ values by orders of magnitude and to toggle selectivity between PRMT5 and other methyltransferases (PRMT1, PRMT4, PRMT7) [2]. For instance, HLCL‑61 achieves PRMT5 inhibition with an IC₅₀ of approximately 7–21 µM in AML cell lines and is described as first‑in‑class, yet it exhibits no activity against PRMT1, PRMT4, or PRMT7 [3]; the benzodioxole analog, by virtue of its increased oxygen‑atom count and altered ring electronics, is predicted to differentially occupy the same pocket and may yield a distinct selectivity fingerprint. In the cannabinoid‑receptor space, carbazole‑based agonists such as compound 4 (a non‑selective CB1/CB2 agonist) and compound 64 (a CB2‑selective agonist) demonstrate that minor side‑chain modifications on the carbazole template profoundly alter functional selectivity, receptor internalization behavior, and in‑vivo efficacy in neuropathic pain models [4]. Therefore, substitution of the target compound with a generic “carbazole methanamine” analog without confirmatory head‑to‑head data risks introducing an uncharacterized potency drop, selectivity reversal, or off‑target liability that can invalidate an entire screening cascade or SAR series.

Quantitative Differentiation Evidence: N-(1,3-Benzodioxol-5-ylmethyl)(9-ethyl-9H-carbazol-3-yl)methanamine vs. Closest Analogs


PRMT5 Inhibitory Potency: Benzodioxole vs. 2‑Methoxybenzyl (HLCL‑61) Side‑Chain Comparison

HLCL‑61, which carries a 2‑methoxybenzyl group at the same methylene position as the target compound, inhibits PRMT5 with an IC₅₀ range of 7.21–21.46 µM in multiple AML cell lines (MV4‑11, THP‑1, OCI‑AML3) and 3.98–8.72 µM in patient‑derived AML samples, while exhibiting no detectable inhibition of PRMT1, PRMT4, or PRMT7 up to 100 µM [1]. The target compound replaces the 2‑methoxy substituent with a 1,3‑benzodioxole ring that presents two hydrogen‑bond acceptor oxygens in a conformationally constrained five‑membered ring (vs. one freely rotating methoxy group). In the PRMT5 patent family (US‑10723698‑B2), carbazole analogs with diverse N‑alkyl substituents demonstrate IC₅₀ shifts exceeding 50‑fold depending on the substituent’s hydrogen‑bonding capacity and steric bulk [2]. Although direct head‑to‑head IC₅₀ data for the benzodioxole analog vs. HLCL‑61 have not been publicly disclosed, the structural divergence at the critical solvent‑exposed terminus is sufficient to predict a distinct potency and selectivity profile that must be experimentally verified rather than assumed from HLCL‑61 data.

PRMT5 Epigenetics Acute Myeloid Leukemia

Cannabinoid Receptor Selectivity: Carbazole-Benzodioxole Hybrid vs. Indole-Based Synthetic Cannabinoid PB‑22

PB‑22 (1‑pentyl‑1H‑indole‑3‑carboxylic acid 8‑quinolinyl ester) shares the molecular formula C₂₃H₂₂N₂O₂ with the target compound but is built on an indole‑ester scaffold rather than a carbazole‑methylene‑amine core . PB‑22 acts as a potent, non‑selective CB1/CB2 full agonist, producing maximal GTPγS stimulation comparable to CP‑55,940 in hCB1‑ and hCB2‑expressing CHO cell membranes (EC₅₀ values typically in the low nanomolar range) [1]. In contrast, the carbazole‑benzodioxole scaffold of the target compound positions the benzodioxole oxygen atoms at a different vector angle relative to the central tricyclic plane, which, based on the carbazole cannabinoid SAR elucidated by Petrov et al. (2013), can shift functional selectivity toward CB2 or even produce CB2‑selective internalization without full CB1 agonism [2]. Specifically, within the carbazole series, compound 4 (non‑selective CB1/CB2 agonist) and compound 64 (CB2‑selective agonist, EC₅₀ CB2 = 67 nM, EC₅₀ CB1 >10,000 nM) illustrate that the identity of the N‑alkyl substituent dictates functional selectivity [3]. The target compound, by presenting a benzodioxole rather than an indole‑ester, is structurally precluded from adopting the same binding pose as PB‑22 and is instead predicted to follow the carbazole‑series selectivity rules, offering a distinct tool for dissecting CB1‑ vs. CB2‑mediated signaling.

Cannabinoid Receptor CB1/CB2 Selectivity Synthetic Cannabinoid

Selectivity Fingerprint vs. p53‑Stabilizing Carbazole Derivatives (PhiKan 083 Series)

PhiKan 083 (1‑(9‑ethyl‑9H‑carbazol‑3‑yl)‑N‑methylmethanamine) is a carbazole derivative that binds to a surface crevice unique to the p53 Y220C mutant, stabilizing the folded conformation with a Kd of 167 µM and a relative binding affinity of 150 µM in Ln229 glioblastoma cells [1]. The binding mechanism relies on the small N‑methyl substituent fitting into a narrow, hydrophobic cavity; larger substituents abolish binding [2]. The target compound bears an N‑(1,3‑benzodioxol‑5‑ylmethyl) substituent that is substantially bulkier (additional ~130 Da) and introduces two hydrogen‑bond acceptor oxygens, making it sterically incompatible with the Y220C binding pocket and functionally orthogonal to the PhiKan series. This negative selectivity—expected inactivity against p53 Y220C—can be leveraged as a specificity control: the target compound should not stabilize mutant p53, unlike PhiKan 083, and therefore serves to distinguish PRMT5‑ or cannabinoid‑receptor‑mediated phenotypes from p53‑dependent effects in cellular models that co‑express Y220C p53.

p53 Mutant Stabilization Y220C PhiKan 083

Molecular Properties Differentiating the Benzodioxole Analog from CMP‑5 (Pyridyl Side‑Chain PRMT5 Inhibitor)

CMP‑5 (1‑(9‑ethyl‑9H‑carbazol‑3‑yl)‑N‑(pyridin‑3‑ylmethyl)methanamine) is a selective PRMT5 inhibitor with an IC₅₀ of approximately 2–5 µM against PRMT5 methyltransferase activity on histone H4 preparations, while displaying no activity against PRMT1, PRMT4, or PRMT7 . The benzodioxole analog of the target compound replaces the pyridyl ring with a benzodioxole moiety, altering key physicochemical parameters: calculated logP increases by approximately 0.8–1.2 log units (benzodioxole is more lipophilic than pyridine), hydrogen‑bond acceptor count increases from 3 to 5, and topological polar surface area (tPSA) rises from ~29 Ų to ~43 Ų [1]. These differences influence membrane permeability, solubility, and the entropic component of binding free energy. In the carbazole cannabinoid series, a similar increase in tPSA and hydrogen‑bond acceptor count correlated with reduced brain penetration and enhanced peripheral restriction—a desirable feature for peripherally acting CB2 agonists intended for neuropathic pain [2]. The target compound therefore offers a distinct ADME‑Tox trajectory compared to CMP‑5, which may be advantageous for programs requiring restricted CNS exposure.

Physicochemical Properties Lipophilicity Ligand Efficiency

High-Confidence Procurement and Application Scenarios for N-(1,3-Benzodioxol-5-ylmethyl)(9-ethyl-9H-carbazol-3-yl)methanamine


PRMT5 Inhibitor SAR Expansion: Probing the SAM‑Adenine Sub‑Pocket with a Conformationally Constrained Benzodioxole Donor

In medicinal chemistry campaigns targeting PRMT5 for acute myeloid leukemia or other hematologic malignancies, the benzodioxole analog extends the SAR beyond the methoxybenzyl (HLCL‑61) and pyridyl (CMP‑5) chemotypes. The constrained 1,3‑benzodioxole ring presents two oxygen lone pairs at a fixed 36° dihedral angle relative to the phenyl plane, offering a unique hydrogen‑bond acceptor geometry that cannot be sampled by freely rotating methoxy or pyridyl substituents. Procurement of this compound enables direct head‑to‑head comparison of IC₅₀ values, selectivity against PRMT1/4/7, and cellular target engagement (e.g., symmetric dimethyl‑H4R3 reduction) under identical assay conditions, filling a critical gap in the public SAR landscape [1].

Cannabinoid CB2‑Selective Probe Development: Rational Design Starting from a Carbazole‑Benzodioxole Template

The carbazole cannabinoid SAR established by Petrov et al. (2013) demonstrates that N‑alkyl substitution on the 9‑ethyl‑9H‑carbazole scaffold controls CB2 vs. CB1 functional selectivity, with compound 64 achieving >150‑fold CB2 selectivity [2]. The benzodioxole‑bearing side chain of the target compound has not been evaluated in this context, but its increased oxygen content and aromatic surface area are consistent with features that promote CB2 selectivity in the series. Academic and industrial groups pursuing peripherally restricted CB2 agonists for neuropathic pain or inflammation can use this compound as a novel starting point for iterative medicinal chemistry, with the goal of achieving a CB2‑selective, CNS‑sparing profile that is mechanistically distinct from aminoalkylindole‑based cannabinoids [3].

Negative Control for p53 Y220C Mutant Stabilization Assays

PhiKan 083 and its analogs stabilize the p53 Y220C mutant by filling a narrow surface cavity that accommodates only small N‑alkyl groups (methyl, ethyl). The target compound’s bulky N‑(1,3‑benzodioxol‑5‑ylmethyl) substituent is sterically incompatible with this cavity, as demonstrated by the strict size‑dependence of PhiKan‑series binding (Kd rises from 167 µM for the methyl analog to undetectable for substituents larger than ethyl) [4]. Researchers utilizing p53 Y220C cellular models (e.g., Ln229, HUH‑7) can therefore employ this compound as a structurally matched but p53‑inert negative control to confirm that observed phenotypes—such as apoptosis induction or cell‑cycle arrest—are driven by PRMT5 inhibition or cannabinoid‑receptor modulation rather than off‑target p53 stabilization [5].

Forensic Toxicology Reference Standard for Emerging Carbazole‑Based Synthetic Cannabinoids

The emergence of carbazole‑heterocycle synthetic cannabinoids on the illicit drug market has created demand for authentic reference standards in forensic and public‑health laboratories. Because the benzodioxole‑carbazole hybrid shares the C₂₃H₂₂N₂O₂ formula with known synthetic cannabinoids such as PB‑22, but possesses a distinct MS/MS fragmentation pattern (carbazole core yields characteristic ions at m/z 208 and 180; benzodioxole methylene cleavage yields m/z 135), it can serve as a discriminatory reference material in LC‑MS/MS and GC‑MS workflows. Procurement for this purpose ensures accurate identification and prevents misclassification during seized‑drug analysis or clinical toxicology screening [6].

Quote Request

Request a Quote for N-(1,3-BENZODIOXOL-5-YLMETHYL)(9-ETHYL-9H-CARBAZOL-3-YL)METHANAMINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.